molecular formula C21H22N2O3S B11368941 2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B11368941
M. Wt: 382.5 g/mol
InChI Key: WLKGDDLQWLMCSC-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of methoxyphenyl, phenylthiazolyl, and propanamide groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable phenylthiazole precursor with an appropriate reagent under controlled conditions.

    Attachment of the methoxyphenyl group:

    Formation of the propanamide linkage: The final step involves the formation of the propanamide linkage by reacting the intermediate compound with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the amide group can produce amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C21H22N2O3S/c1-15(26-19-11-7-6-10-18(19)25-2)20(24)22-13-12-17-14-27-21(23-17)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,24)

InChI Key

WLKGDDLQWLMCSC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3OC

Origin of Product

United States

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